REACTION_CXSMILES
|
N#N.[CH3:3][O:4][C:5]([C:7]1[N:8]=[C:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]3([CH3:24])OCC[O:20]3)[CH:14]=2)[O:10][CH:11]=1)=[O:6].Cl.O>C1COCC1>[CH3:3][O:4][C:5]([C:7]1[N:8]=[C:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19](=[O:20])[CH3:24])[CH:14]=2)[O:10][CH:11]=1)=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted twice with EA (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(OC1)CC1=CC(=CC=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |